molecular formula C8H15N3 B12980747 2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole

2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole

Cat. No.: B12980747
M. Wt: 153.22 g/mol
InChI Key: IFFAJTFOJZTQPG-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring, a four-membered nitrogen-containing ring, is relatively rare in nature but has been found to exhibit a variety of biological activities . The imidazole ring, a five-membered ring containing two nitrogen atoms, is a common motif in many biologically active molecules .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethyl)-1-methyl-2,3-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives.

Mechanism of Action

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(azetidin-3-ylmethyl)-3-methyl-1,2-dihydroimidazole

InChI

InChI=1S/C8H15N3/c1-11-3-2-10-8(11)4-7-5-9-6-7/h2-3,7-10H,4-6H2,1H3

InChI Key

IFFAJTFOJZTQPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CNC1CC2CNC2

Origin of Product

United States

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